Cas no 2758875-01-1 (DIBAC-GGFG-NH2CH2-Dxd)

DIBAC-GGFG-NH2CH2-Dxd 化学的及び物理的性質

名前と識別子

-

- DIBAC-GGFG-NH2CH2-Dxd

- SCHEMBL24215490

- HY-147363

- 2758875-01-1

- CS-0567381

-

- インチ: 1S/C61H58FN9O12/c1-3-61(81)42-24-48-57-40(30-71(48)59(79)41(42)31-83-60(61)80)56-44(20-19-39-34(2)43(62)25-45(69-57)55(39)56)67-53(76)32-82-33-66-51(74)27-65-58(78)46(23-35-11-5-4-6-12-35)68-52(75)28-64-50(73)26-63-49(72)21-22-54(77)70-29-38-15-8-7-13-36(38)17-18-37-14-9-10-16-47(37)70/h4-16,24-25,44,46,81H,3,19-23,26-33H2,1-2H3,(H,63,72)(H,64,73)(H,65,78)(H,66,74)(H,67,76)(H,68,75)/t44-,46-,61-/m0/s1

- InChIKey: HXQAFVZJVFQLRZ-WEARVGGQSA-N

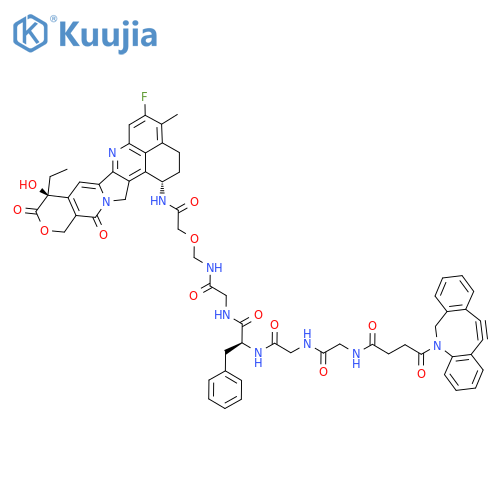

- ほほえんだ: FC1=CC2=C3C(=C1C)CC[C@@H](C3=C1C(C3=CC4[C@](C(=O)OCC=4C(N3C1)=O)(CC)O)=N2)NC(COCNC(CNC([C@H](CC1C=CC=CC=1)NC(CNC(CNC(CCC(N1C2C=CC=CC=2C#CC2C=CC=CC=2C1)=O)=O)=O)=O)=O)=O)=O

計算された属性

- せいみつぶんしりょう: 1127.41889648g/mol

- どういたいしつりょう: 1127.41889648g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 7

- 水素結合受容体数: 14

- 重原子数: 83

- 回転可能化学結合数: 19

- 複雑さ: 2670

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 284Ų

じっけんとくせい

- 密度みつど: 1.49±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 11.18±0.40(Predicted)

DIBAC-GGFG-NH2CH2-Dxd 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P029LVC-25mg |

DIBAC-GGFG-NH2CH2-Dxd |

2758875-01-1 | 99% | 25mg |

$3470.00 | 2024-05-07 | |

| Ambeed | A1673362-5mg |

DIBAC-GGFG-NH2CH2-Dxd |

2758875-01-1 | 98% | 5mg |

$950.0 | 2024-07-28 | |

| MedChemExpress | HY-147363-1mg |

DIBAC-GGFG-NH2CH2-Dxd |

2758875-01-1 | 99.69% | 1mg |

¥3500 | 2024-04-18 | |

| 1PlusChem | 1P029LVC-100mg |

DIBAC-GGFG-NH2CH2-Dxd |

2758875-01-1 | 99% | 100mg |

$8826.00 | 2024-05-07 | |

| 1PlusChem | 1P029LVC-5mg |

DIBAC-GGFG-NH2CH2-Dxd |

2758875-01-1 | 99% | 5mg |

$1124.00 | 2024-05-07 | |

| MedChemExpress | HY-147363-5mg |

DIBAC-GGFG-NH2CH2-Dxd |

2758875-01-1 | 99.69% | 5mg |

¥9500 | 2024-04-18 | |

| MedChemExpress | HY-147363-10mg |

DIBAC-GGFG-NH2CH2-Dxd |

2758875-01-1 | 99.69% | 10mg |

¥15000 | 2023-08-31 | |

| Ambeed | A1673362-100mg |

DIBAC-GGFG-NH2CH2-Dxd |

2758875-01-1 | 98% | 100mg |

$7680.0 | 2024-07-28 | |

| 1PlusChem | 1P029LVC-10mg |

DIBAC-GGFG-NH2CH2-Dxd |

2758875-01-1 | 99% | 10mg |

$1753.00 | 2024-05-07 | |

| Ambeed | A1673362-1mg |

DIBAC-GGFG-NH2CH2-Dxd |

2758875-01-1 | 98% | 1mg |

$350.0 | 2024-07-28 |

DIBAC-GGFG-NH2CH2-Dxd 関連文献

-

Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936

-

David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214

-

Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477

-

Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831

-

Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7

DIBAC-GGFG-NH2CH2-Dxdに関する追加情報

Exploring the Potential of DIBAC-GGFG-NH2CH2-Dxd (CAS No. 2758875-01-1) in Targeted Drug Delivery and Bioconjugation

In the rapidly evolving field of bioconjugation and targeted drug delivery, DIBAC-GGFG-NH2CH2-Dxd (CAS No. 2758875-01-1) has emerged as a compound of significant interest. This innovative molecule combines the unique properties of DIBAC (dibenzocyclooctyne) chemistry with a cleavable GGFG peptide linker and the potent payload NH2CH2-Dxd, making it a versatile tool for researchers exploring antibody-drug conjugates (ADCs) and click chemistry applications.

The growing demand for precision medicine and targeted therapies has propelled compounds like DIBAC-GGFG-NH2CH2-Dxd into the spotlight. With increasing searches for "ADC linker technology" and "bioorthogonal chemistry in drug development," this compound addresses key challenges in creating stable yet cleavable conjugates. The GGFG sequence, a substrate for lysosomal enzymes, enables controlled drug release in target cells while maintaining stability in circulation—a critical factor for improving therapeutic index.

Recent advancements in cancer immunotherapy and next-generation ADCs have highlighted the importance of optimized linker-payload systems. The DIBAC moiety in 2758875-01-1 facilitates strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry reaction that enables efficient conjugation under physiological conditions. This feature is particularly valuable for researchers investigating "site-specific antibody conjugation" methods to create more homogeneous ADC products.

The pharmaceutical industry's focus on payload diversification has brought attention to derivatives like NH2CH2-Dxd, which offer potential advantages in potency and solubility. As evidenced by growing searches for "novel ADC payloads" and "improved drug-linker stability," there's clear interest in optimizing every component of conjugate systems. DIBAC-GGFG-NH2CH2-Dxd represents a strategic combination of these optimized elements in a single molecular entity.

From a technical perspective, the stability profile of CAS 2758875-01-1 makes it suitable for various bioconjugation protocols. The compound's design addresses common challenges such as premature payload release and aggregation, which are frequent topics in "ADC stability issues" searches. Its application extends beyond oncology to other areas requiring targeted delivery, including autoimmune therapies and precision diagnostics.

Quality control remains paramount when working with specialized compounds like DIBAC-GGFG-NH2CH2-Dxd. Analytical techniques such as HPLC-MS and NMR spectroscopy are essential for verifying the integrity of both the linker and payload components. The research community's increasing emphasis on "characterization of complex conjugates" reflects the need for rigorous quality standards in this field.

Looking forward, the unique attributes of 2758875-01-1 position it as a valuable reagent for advancing next-generation biotherapeutics. As the industry moves toward more sophisticated delivery systems, compounds combining efficient conjugation chemistry, enzymatically cleavable linkers, and optimized payloads will likely play a pivotal role in shaping the future of targeted drug development.

2758875-01-1 (DIBAC-GGFG-NH2CH2-Dxd) 関連製品

- 62970-74-5(2,6-Piperidinedione, 1-(phenylamino)-)

- 1805152-38-8(6-(Difluoromethyl)-2,3-dihydroxy-5-nitropyridine)

- 145743-88-0(Ethyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate)

- 1803575-30-5(3-(Aminomethyl)-2-bromo-4-chloro-5-(trifluoromethoxy)pyridine)

- 89619-81-8(3-Butenoic acid, 2-amino-, hydrochloride)

- 898768-65-5(3-(4-Methylphenyl)-2'-thiomethylpropiophenone)

- 2092103-53-0(3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol)

- 1795298-62-2(3-chloro-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-4-methoxybenzene-1-sulfonamide)

- 866728-01-0(5-(2-fluorophenyl)methyl-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo4,3-cquinoline)

- 1804453-66-4(2-(2-Chloroacetyl)-6-(difluoromethyl)benzo[d]oxazole)